N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Description
N-[3-(Trifluoromethyl)phenyl]prop-2-enamide (CAS 1794-20-3) is a synthetic acrylamide derivative characterized by a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the meta position. Its molecular formula is C₁₀H₈F₃NO (molecular weight: 215.17 g/mol), and it is structurally defined by a conjugated α,β-unsaturated carbonyl system (prop-2-enamide backbone) linked to the 3-(trifluoromethyl)phenyl group . This compound is of significant interest in medicinal chemistry due to its role as a Michael acceptor, enabling interactions with biological nucleophiles such as thiol groups in enzymes or receptors. It has been synthesized via microwave-assisted methods and evaluated for antimicrobial, antimycobacterial, and cytotoxic activities .
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-2-9(15)14-8-5-3-4-7(6-8)10(11,12)13/h2-6H,1H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBCENRBHWYZKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves the reaction of 3-(trifluoromethyl)aniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:
3-(trifluoromethyl)aniline+acryloyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
In Vitro Studies
N-[3-(trifluoromethyl)phenyl]prop-2-enamide has been evaluated for its antibacterial properties against various strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The compound demonstrated significant activity, with minimum inhibitory concentrations (MICs) ranging from 0.15 to 5.57 µM against resistant strains such as methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) .
Table 1: Antimicrobial Efficacy of this compound
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| 1j | S. aureus | 0.15 - 5.57 |
| 2p | M. marinum | 0.29 - 2.34 |
| 1o | E. faecalis | 2.34 - 44.5 |
The compound's mechanism of action appears to involve inhibition of bacterial efflux pumps, enhancing the efficacy of existing antibiotics like tetracycline and ciprofloxacin .
Anti-Inflammatory Potential
Research indicates that this compound exhibits promising anti-inflammatory properties, particularly through the inhibition of the nuclear factor kappa B (NF-κB) pathway. In vitro assays revealed that compounds in this category significantly reduced lipopolysaccharide-induced NF-κB activation, with some derivatives showing effects comparable to prednisone .
Table 2: Anti-Inflammatory Activity
| Compound | NF-κB Inhibition (%) | TNF-α Reduction (%) |
|---|---|---|
| 6 | Moderate | 10% |
| 17 | High | 12.4% |
These findings suggest that modifications at specific positions on the anilide core enhance anti-inflammatory activity, with electron-withdrawing groups being particularly beneficial .
Antimalarial Activity
Recent studies have also explored the antimalarial potential of N-arylcinnamanilides, including this compound. Compounds were screened against Plasmodium falciparum, revealing IC50 values as low as 0.58 µM for certain derivatives, indicating significant antimalarial activity .
Table 3: Antimalarial Activity
| Compound | IC50 (µM) |
|---|---|
| 24 | 0.58 |
| 36 | Varies |
This suggests a potential for development as therapeutic agents against malaria, further emphasizing the versatility of this compound.
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can lead to changes in the protein’s conformation and function, ultimately affecting cellular pathways and processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of N-arylcinnamamides is highly dependent on the electronic and steric properties of substituents on both the cinnamoyl and anilide rings. Below is a comparative analysis of key analogues:
Table 1: Key Structural Analogues and Physicochemical Properties
*logP values estimated from computational models .
Key Observations:
Trifluoromethyl (-CF₃) vs. Chloro (-Cl) Substituents :
- The target compound (1j) and its dichloro analogue (1o) exhibit comparable MICs against S. aureus (0.15–0.58 µM), but 1j shows lower cytotoxicity (IC₅₀ >50 µM vs. 1o’s IC₅₀ ~10 µM) . This suggests that -CF₃ enhances selectivity by balancing lipophilicity and electronic effects.
- Chlorinated derivatives (e.g., 2f) exhibit reduced potency (MIC 1.17–2.34 µM), likely due to lower electron-withdrawing capacity compared to -CF₃ .
Position and Number of -CF₃ Groups: Bis-CF₃ substitution (1p) increases lipophilicity (logP 4.5) and potency (MIC 0.15 µM) but raises cytotoxicity (IC₅₀ 10–50 µM) . Mono-CF₃ derivatives (1j) maintain high activity with minimal cytotoxicity, indicating an optimal balance for therapeutic use.
Impact of Fluorine (-F) :
- Fluorine substitution (2d) reduces activity (MIC 2.34–4.68 µM), likely due to weaker electron-withdrawing effects compared to -CF₃ or -Cl .
Antimicrobial and Antimycobacterial Activity:
- Gram-Positive Bacteria : The target compound (1j) inhibits S. aureus (MIC 0.15–0.29 µM) and methicillin-resistant S. aureus (MRSA) at similar concentrations, outperforming ampicillin (MIC ~1 µM) .
- Mycobacteria : Against Mycobacterium marinum, 1j shows MIC 0.29–2.34 µM, comparable to rifampicin .
- Biofilm Inhibition : 1j reduces S. aureus biofilm formation by >90% at 5 µM, enhancing the efficacy of β-lactam antibiotics .
Cytotoxicity and Selectivity:
- The target compound exhibits negligible cytotoxicity (IC₅₀ >50 µM) in human monocytic THP-1 cells, whereas dichlorinated (1o) or bis-CF₃ (1p) analogues show moderate toxicity (IC₅₀ 10–50 µM) .
Structure-Activity Relationships (SAR)
- Lipophilicity : Higher logP correlates with improved membrane penetration and antibacterial activity but increases cytotoxicity. The -CF₃ group optimizes this balance .
- Electronic Effects : Strong electron-withdrawing groups (-CF₃, -Cl) enhance electrophilicity of the α,β-unsaturated carbonyl, promoting Michael addition with bacterial targets .
- Substituent Position : Meta-substitution (-CF₃ at C3) maximizes steric compatibility with enzyme active sites, as seen in mycobacterial InhA inhibition .
Biological Activity
N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a compound of significant interest due to its diverse biological activities. This article summarizes the current understanding of its biological activity, including data from various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which enhances its lipophilicity, facilitating interactions with biological targets. The presence of this group is crucial for its biological efficacy, as it may influence the compound's ability to penetrate cellular membranes and interact with hydrophobic pockets in proteins.
The compound acts primarily through enzyme inhibition and receptor binding. Its interaction with specific molecular targets can modulate various cellular pathways, affecting processes such as inflammation and microbial resistance. The trifluoromethyl group plays a vital role in enhancing binding affinity to these targets, which can lead to alterations in protein conformation and function .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against several bacterial strains. Notably, it exhibits:
- Antistaphylococcal Activity : Minimum inhibitory concentrations (MICs) range from 0.15 to 5.57 µM against Staphylococcus aureus, including methicillin-resistant strains .
- Antitubercular Activity : The compound demonstrates significant activity against Mycobacterium tuberculosis, with MICs as low as 8 µg/mL .
- Anti-enterococcal Activity : Effective against Enterococcus spp., with MICs ranging from 2.34 to 44.5 µM .
| Microbial Strain | MIC (µM) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.15 - 5.57 | Antistaphylococcal |
| Mycobacterium tuberculosis | 8 | Antitubercular |
| Enterococcus spp. | 2.34 - 44.5 | Anti-enterococcal |
Anti-inflammatory Potential
Research indicates that this compound may inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical regulator in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the compound against Mycobacterium smegmatis and M. marinum, showing strong inhibition at low concentrations (MICs from 0.29 to 2.34 µM) . These findings highlight its potential as a novel antimicrobial agent.
- Antidepressant-Like Effects : Another study explored related compounds with similar structures and found that certain derivatives exhibited antidepressant-like effects in animal models by modulating serotonergic pathways . Although not directly tested on this compound, these results suggest a broader pharmacological potential for compounds in this class.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of N-arylcinnamanilides indicate that modifications to the phenyl ring significantly affect biological activity, emphasizing the importance of specific substituents in enhancing efficacy against targeted pathogens .
Q & A
Q. What are the optimal synthetic routes for N-[3-(trifluoromethyl)phenyl]prop-2-enamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves condensation reactions between 3-(trifluoromethyl)aniline and acryloyl chloride. Microwave-assisted synthesis (40–60°C, 30–60 min) improves yields (up to 85%) compared to traditional heating (6–8 hours, 60–70°C) . Key steps include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity.
- Catalysts : Triethylamine or DMAP improves acylation efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures >95% purity. Table 1 : Comparison of Synthesis Methods
| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Traditional | 60–70 | 6–8 | 65–70 | 90–92 |
| Microwave-assisted | 40–60 | 0.5–1 | 80–85 | 95–98 |
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
Methodological Answer:
Q. What preliminary biological assays are recommended for screening bioactivity?
Methodological Answer:
- Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus ATCC 29213) show MIC values of 0.15–5.57 µM .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) ensure selective toxicity (IC > 50 µM).
Advanced Research Questions
Q. How do substituent modifications influence structure-activity relationships (SAR) in this compound class?
Methodological Answer: SAR studies reveal that:
- Trifluoromethyl position : Para-substitution on the phenyl ring enhances antimicrobial activity (MIC 0.15 µM) compared to meta-substitution (MIC 1.2 µM) .
- Electron-withdrawing groups : Bromo or nitro substituents increase bacterial membrane penetration. Table 2 : Substituent Effects on Bioactivity
| Substituent (Position) | MIC vs. S. aureus (µM) | LogP |
|---|---|---|
| -CF (para) | 0.15 | 3.2 |
| -Cl (meta) | 1.8 | 2.9 |
| -OCH (para) | 5.6 | 2.5 |
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer: Contradictions often arise from:
- Strain variability : Use standardized strains (e.g., ATCC) and validate with clinical isolates .
- Assay conditions : Control pH (7.4 ± 0.2) and cation-adjusted Mueller-Hinton broth for reproducibility.
- Data normalization : Express activity as MBC/MIC ratios to distinguish bactericidal vs. bacteriostatic effects.
Q. What strategies improve pharmacokinetic properties, such as solubility and metabolic stability?
Methodological Answer:
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) to reduce LogP from 3.2 to 2.1, enhancing aqueous solubility .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., amide hydrolysis). Block degradation via methyl or fluorine substitution .
Mechanistic and Target-Based Questions
Q. What computational methods predict target binding modes and affinity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with bacterial enoyl-ACP reductase (PDB: 1BVR) to identify hydrogen bonds between the amide group and Tyr158 .
- MD simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions.
Q. How does the trifluoromethyl group influence electronic and steric interactions with biological targets?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
